alpha-Emgbl

描述

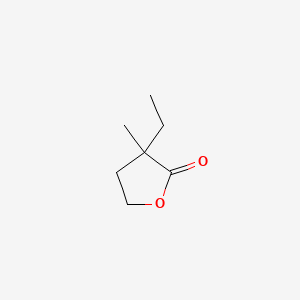

alpha-EMGBL is an alpha-substituted derivative of gamma-butyrolactone (GBL), characterized by ethyl and methyl groups at the alpha-position of the lactone ring. It was first synthesized and studied in the 1980s as part of efforts to develop novel anticonvulsant agents . Unlike its beta-substituted counterparts (e.g., beta-EMGBL), this compound exhibits potent anticonvulsant activity in animal models, preventing seizures induced by pentylenetetrazol, picrotoxin, and beta-EMGBL itself . Its mechanism involves modulation of GABAergic neurotransmission, particularly through interactions with the picrotoxin-sensitive site of GABAA receptors . Notably, this compound lacks the pro-convulsant or hypertensive effects observed in beta-substituted GBL derivatives, positioning it as a unique therapeutic candidate .

属性

CAS 编号 |

31004-76-9 |

|---|---|

分子式 |

C7H12O2 |

分子量 |

128.17 g/mol |

IUPAC 名称 |

3-ethyl-3-methyloxolan-2-one |

InChI |

InChI=1S/C7H12O2/c1-3-7(2)4-5-9-6(7)8/h3-5H2,1-2H3 |

InChI 键 |

DRTXQTMTWPIHLI-UHFFFAOYSA-N |

SMILES |

CCC1(CCOC1=O)C |

规范 SMILES |

CCC1(CCOC1=O)C |

同义词 |

2-ethyl-2-methyl-4-butyrolactone alpha-EMGBL alpha-ethyl-alpha-methyl-gamma-butyrolactone beta-EMGBL beta-ethyl-beta-methyl-gamma-butyrolactone |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Substituent Position: Alpha vs. Beta Substitution

The position of alkyl substituents on the GBL ring critically determines pharmacological activity:

- alpha-EMGBL (alpha-ethyl-alpha-methyl-GBL) :

- Anticonvulsant Efficacy : Blocks seizures induced by pentylenetetrazol, picrotoxin, and beta-EMGBL in mice and guinea pigs .

- Hypotensive Effect : Reduces blood pressure and antagonizes hypertension caused by beta-EMGBL .

- GABA Modulation : Potentiates GABA currents at low GABA concentrations (0.5 µM) and blocks inhibitory effects of picrotoxin and beta-EMGBL .

- beta-EMGBL (beta-ethyl-beta-methyl-GBL) :

Key Mechanistic Insight : Alpha- and beta-substituted GBLs may act as antagonists and agonists, respectively, at the same picrotoxin-sensitive site .

Comparison with Gamma-Substituted Derivatives

- Primarily acts as a CNS depressant via GABAB receptors, distinct from this compound’s GABAA modulation .

gamma-Ethyl-gamma-methyl-GBL :

Thiobutyrolactone Analog: alpha-EMTBL

alpha-EMTBL (alpha-ethyl-alpha-methyl-gamma-thiobutyrolactone) shares structural similarity with this compound but replaces the oxygen atom in the lactone ring with sulfur:

- Enhanced GABA Potentiation : Increases GABA currents by 190% at 1 mM (EC50 = 102 µM), surpassing this compound’s effects .

- Broader Efficacy : Potentiates GABA currents across all concentrations tested, unlike this compound, which is effective only at low GABA levels (≤0.5 µM) .

- IPSC Modulation : Slows IPSC decay rate without altering peak amplitude, a trait shared with this compound .

Data Tables

Table 1: Pharmacological Properties of this compound and Analogues

| Compound | Substituent Position | Anticonvulsant Activity | Effect on Blood Pressure | GABA Modulation |

|---|---|---|---|---|

| This compound | Alpha | Yes (broad spectrum) | Hypotensive | Potentiates low GABA; blocks picrotoxin |

| beta-EMGBL | Beta | No (pro-convulsant) | Hypertensive | Inhibits GABA currents |

| alpha-EMTBL | Alpha (S-substituted) | Yes | Not reported | Potentiates all GABA levels |

| gamma-Hydroxybutyrate | Gamma | No | Neutral/Depressant | Acts via GABAB receptors |

Table 2: Mechanistic Comparison in Hippocampal Neurons

| Compound | IPSC Peak Amplitude | IPSC Decay Rate | Interaction with Picrotoxin |

|---|---|---|---|

| This compound | No change | Decreased decay rate | Blocks picrotoxin effects |

| beta-EMGBL | Decreased | Increased decay rate | Mimics picrotoxin agonism |

| alpha-EMTBL | No change | Decreased decay rate | Blocks picrotoxin effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。